S-(2-Fluoroethyl)isothiourea F-18 is a radiolabeled compound that incorporates fluorine-18, a radioactive isotope commonly used in positron emission tomography (PET) imaging. This compound is classified as an isothiourea derivative, which are known for their biological activity and potential applications in medicinal chemistry. The fluorine-18 label allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.
S-(2-Fluoroethyl)isothiourea F-18 falls under the category of radiopharmaceuticals, specifically those designed for PET imaging. The synthesis of this compound involves the incorporation of fluorine-18 into a chemical structure that can interact with biological targets, providing insights into metabolic processes or disease states. Isothioureas are characterized by their thiourea functional group, which can exhibit various pharmacological properties, including antitumor and antimicrobial activities.
The synthesis of S-(2-Fluoroethyl)isothiourea F-18 typically involves several steps:
These methods emphasize the importance of controlling reaction conditions to achieve high radiochemical yields and purity.
The molecular structure of S-(2-Fluoroethyl)isothiourea F-18 can be represented as follows:
Where R represents the 2-fluoroethyl group and R' denotes any substituent on the nitrogen atom. The incorporation of fluorine enhances the compound's ability to be tracked using PET imaging due to its radioactive properties.
S-(2-Fluoroethyl)isothiourea F-18 participates in various chemical reactions typical of isothioureas:
The mechanism through which S-(2-Fluoroethyl)isothiourea F-18 exerts its effects involves:
S-(2-Fluoroethyl)isothiourea F-18 has several applications in scientific research and medical diagnostics:
S-(2-[¹⁸F]Fluoroethyl)isothiourea ([¹⁸F]FEITU) is synthesized primarily through nucleophilic aliphatic substitution (SN2) reactions, leveraging the strong nucleophilicity of activated [¹⁸F]fluoride. The standard approach involves reacting the ethylene ditosylate precursor 1,2-bis(tosyloxy)ethane with [K+/K222]/[¹⁸F]F⁻/CO₃²⁻ complex in acetonitrile, followed by thiolation with thiourea (Scheme 1) [1] [10]. The initial step generates the crucial intermediate 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), which undergoes subsequent displacement of the tosylate group by the sulfur nucleophile:
Scheme 1: Synthetic Route to [¹⁸F]FEITU
A significant challenge identified during [¹⁸F]FEtOTs synthesis is the formation of volatile radioactive byproducts, primarily vinyl fluoride ([¹⁸F]VF) and 2-[¹⁸F]fluoroethanol ([¹⁸F]FEOH). These arise from elimination and hydrolysis side reactions, respectively, facilitated by elevated temperatures and basic conditions [7]. Recent methodological advancements focus on copper-mediated radiofluorination and sydnone-based precursors as potential pathways for improved regioselectivity and reduced byproduct formation, though these remain more established for aromatic fluorination than aliphatic systems like [¹⁸F]FEITU [4] [10].
Table 1: Nucleophilic Fluorination Methods for [¹⁸F]FEITU Key Intermediate
Method | Precursor | Reagent System | Key Byproducts | Advantages/Challenges |
---|---|---|---|---|
Classical SN2 | 1,2-bis(tosyloxy)ethane | K222/K₂CO₃, MeCN, 80-110°C | [¹⁸F]VF, [¹⁸F]FEOH | Well-established; Volatile byproducts require containment |
TBAOTs Mediated | 1,2-bis(tosyloxy)ethane | TBAOTs, MeCN, 100-110°C | Reduced [¹⁸F]FEOH | Non-basic conditions; Simpler purification potential |
Alternative Pathways | Custom Sydnones | Cu(OTf)₂, [¹⁸F]F⁻, DMSO | Halogenated impurities | Emerging; Limited precedent for aliphatic chains |
Optimization of reaction parameters is critical for maximizing radiochemical yield (RCY) and minimizing impurities in [¹⁸F]FEITU synthesis. Key parameters include:
Temperature: The fluorination step ([¹⁸F]F⁻ + ditosylate) exhibits a strong temperature dependence. While higher temperatures (110-130°C) accelerate the SN2 reaction, they significantly promote elimination side reactions forming vinyl [¹⁸F]fluoride ([¹⁸F]VF). Temperatures between 80-100°C offer a better compromise, minimizing byproducts while maintaining acceptable conversion rates (60-80% RCC) within 5-10 minutes [1] [7]. The subsequent thiourea displacement typically proceeds efficiently at lower temperatures (70-90°C).
Precursor and Phase Transfer Catalyst (PTC) Ratios: The molar ratio of the phase transfer catalyst (PTC) to the ditosylate precursor profoundly impacts yield and side product formation. A large excess of PTC (e.g., K222 or tetrabutylammonium tosylate, TBAOTs) relative to precursor (PTC:Precursor ≈ 2:1 mol/mol) significantly enhances [¹⁸F]FEtOTs formation (RCC 60-75%) compared to equimolar ratios (<50% RCC) [7] [9]. This is attributed to more effective solubilization and activation of the [¹⁸F]F⁻ anion. However, excessive PTC can complicate purification.
Catalytic System: The classical Kryptofix 222 (K222)/Potassium Carbonate (K₂CO₃) system effectively solubilizes and activates [¹⁸F]F⁻ but creates basic conditions favoring hydrolysis ([¹⁸F]FEOH) and elimination ([¹⁸F]VF). Tetrabutylammonium tosylate (TBAOTs) offers a non-basic alternative. TBAOTs-mediated fluorination in MeCN at 100-110°C achieves comparable or superior RCC (70-75%) to K2.2.2/K₂CO₃, with potentially reduced [¹⁸F]FEOH formation due to the absence of reactive hydroxide ions [7] [9]. Solvent effects are also crucial; polar aprotic solvents like MeCN and DMSO are standard, although tertiary alcohols (e.g., t-BuOH) show promise in reducing elimination but require longer reaction times [1] [6].
Table 2: Optimized Reaction Parameters for [¹⁸F]FEtOTs Synthesis
Parameter | Typical Range (K222/K₂CO₃) | Optimized Range (TBAOTs) | Impact on Outcome |
---|---|---|---|
Temperature (°C) | 100 - 130 | 100 - 110 | >110°C ↑ [¹⁸F]VF formation; 80-100°C optimal balance for RCC vs. byproducts |
Time (min) | 5 - 15 | 5 - 10 | >10 min ↑ Byproducts without significant RCC gain |
PTC : Precursor (mol/mol) | 0.5 : 1 - 1 : 1 | 2 : 1 | ↑ PTC (2:1) significantly ↑ RCC; Excess PTC complicates purification |
Precursor Amount (μmol) | 20 - 40 | 4 - 10 | Lower precursor amounts ↓ Chemical impurities, enabling simpler purification (e.g., SPE) |
Solvent | Anhyd. MeCN | Anhyd. MeCN or t-BuOH/MeCN | t-BuOH reduces elimination but slows kinetics |
Efficient purification of [¹⁸F]FEITU from unreacted precursor, byproducts ([¹⁸F]VF, [¹⁸F]FEOH), phase transfer catalysts, and thiourea derivatives is essential for achieving high radiochemical purity (RCP > 95%) and low chemical impurity levels suitable for in vivo use.
HPLC-Based Purification: Traditional semi-preparative reverse-phase HPLC (C18 column) using buffered aqueous/organic mobile phases (e.g., H₃PO₄/MeCN or NH₄OAc/EtOH) remains the gold standard for achieving high purity. It effectively separates [¹⁸F]FEITU from ionic impurities (K222, K⁺, CO₃²⁻, TsO⁻), unreacted [¹⁸F]FEtOTs, and hydrolysis products. However, HPLC is time-consuming (15-25 min), leads to significant radioactive decay loss (especially critical for ¹⁸F), requires expensive equipment and columns, and results in a final product diluted in a large volume of eluent, necessitating post-purification concentration (e.g., solid-phase extraction or rotary evaporation) [2] [9].
Solid-Phase Extraction (SPE) Strategies: Simplification and acceleration of purification are major drivers for developing SPE-only methods. Success relies heavily on minimizing chemical impurities during synthesis, particularly by reducing precursor amounts (≤ 10 μmol). A typical optimized SPE sequence involves:
[¹⁸F]FEITU, like other ¹⁸F-labeled compounds, is susceptible to radiolysis – radiolabel degradation induced by ionizing radiation emitted by the radionuclide itself. This is particularly problematic for high-activity preparations and during storage. The primary mechanism involves the radiolysis of water (present in saline formulations) generating reactive species (•OH, H•, eaq⁻, H₂O₂) that attack the radiotracer molecule [3] [5] [6].
Radiolysis Mechanism:H₂O ~> [¹⁸F]β⁻, γ ~> •OH, H•, eaq⁻, H₂, H₂O₂, H₃O⁺Reactive Oxygen Species (ROS) + [¹⁸F]FEITU → Degraded Products + [¹⁸F]F⁻
Stabilization Strategies:
Table 3: Stabilizer Efficacy Against Radiolysis in [¹⁸F]FEITU Formulations
Stabilizer | Typical Concentration | Primary Protective Mechanism | Impact on RCP at 3h (High SA) | Notes |
---|---|---|---|---|
None (Saline) | - | - | <85% | Rapid degradation |
Ethanol | 5-10% v/v | •OH scavenging | >95% | Pharmacopeial accepted, minimal safety concerns |
Ascorbic Acid | 1-5 mg/mL | •OH scavenging, reducing agent | >95% | Potential acidity/pH shift concerns |
Gentisic Acid | 0.1-0.5 mg/mL | •OH scavenging | >95% | Less common, stability data limited |
EDTA | 0.1% w/v | Metal ion chelation (prevents Fenton rxn) | ~90% (alone) | Synergistic when combined with ethanol |
Ethanol + EDTA | 10% v/v + 0.1% w/v | Combined scavenging & chelation | >98% | Optimal formulation stability |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8